molecular formula C8H8N4OS B2839416 4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1038337-28-8

4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2839416
CAS No.: 1038337-28-8
M. Wt: 208.24
InChI Key: PHSREVJQINTRFZ-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a pyridine ring substituted with a methoxy group at the 6-position and a triazole ring with a thiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with 6-methoxypyridine-3-carboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the pyridine moiety.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole or pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(6-Methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
  • N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine

Uniqueness

4-(6-Methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a methoxypyridine and a triazole-thiol moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(6-methoxypyridin-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c1-13-7-3-2-6(4-9-7)12-5-10-11-8(12)14/h2-5H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSREVJQINTRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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